1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-{[(morpholin-4-yl)amino]methylidene}cyclohexa-2,5-dien-1-one is a complex organic compound that features a morpholine ring attached to a hydroxycyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-{[(morpholin-4-yl)amino]methylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of a hydroxycyclohexadienone derivative with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-{[(morpholin-4-yl)amino]methylidene}cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-Hydroxy-4-{[(morpholin-4-yl)amino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-{[(morpholin-4-yl)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid and morpholine-4-sulfonamide.
Hydroxycyclohexadienone derivatives: Compounds with similar hydroxycyclohexadienone structures, such as 4-hydroxy-2-quinolone and 2-hydroxy-1,4-naphthoquinone.
Uniqueness
2-Hydroxy-4-{[(morpholin-4-yl)amino]methylidene}cyclohexa-2,5-dien-1-one is unique due to the combination of the morpholine ring and the hydroxycyclohexadienone structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-[(E)-morpholin-4-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14N2O3/c14-10-2-1-9(7-11(10)15)8-12-13-3-5-16-6-4-13/h1-2,7-8,14-15H,3-6H2/b12-8+ |
InChI Key |
RMXDSRLIHXSYGU-XYOKQWHBSA-N |
Isomeric SMILES |
C1COCCN1/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1COCCN1N=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.